

Application Notes: Immunohistochemical Staining of Fibromodulin in Tissue Sections

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Compound of Interest

Compound Name: *fibromodulin*

Cat. No.: *B1180088*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection of **fibromodulin** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Fibromodulin is a small leucine-rich proteoglycan (SLRP) that plays a crucial role in extracellular matrix assembly and cellular signaling, particularly through its interaction with the Transforming Growth Factor-beta (TGF- β) pathway.^[1] Its expression is implicated in various physiological and pathological processes, including wound healing, fibrosis, and cancer.

Accurate detection of **fibromodulin** in tissues is therefore critical for a wide range of research and drug development applications.

Data Presentation

The following table summarizes recommended antibody dilutions for **fibromodulin** IHC. It is important to note that the optimal dilution should be determined empirically by the end-user for their specific experimental conditions.

Antibody Name/Clone	Host Species	Recommended Dilution Range (IHC-P)	Manufacturer (Example)
Fibromodulin Polyclonal Antibody	Rabbit	1:50 - 1:100	Thermo Fisher Scientific
Fibromodulin Antibody	Mouse	1:150 - 1:600	Proteintech

Experimental Protocols

This protocol outlines the key steps for successful IHC staining of **fibromodulin** in FFPE tissue sections.

Tissue Preparation

- Deparaffinization:
 - Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each.
 - Hydrate the sections by sequential immersion in:
 - 100% ethanol, two changes for 3 minutes each.
 - 95% ethanol for 3 minutes.
 - 70% ethanol for 3 minutes.
 - 50% ethanol for 3 minutes.
 - Rinse gently with distilled water.
- Antigen Retrieval:
 - Method: Heat-Induced Epitope Retrieval (HIER) is recommended for **fibromodulin**.
 - Reagent: Prepare a 10 mM Sodium Citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0). The optimal buffer should be determined experimentally.
 - Procedure:
 1. Pre-heat the antigen retrieval solution in a water bath, pressure cooker, or microwave to 95-100°C.
 2. Immerse the slides in the pre-heated solution and incubate for 20-40 minutes.
 3. Allow the slides to cool down to room temperature in the buffer (approximately 20 minutes).

4. Rinse the sections with distilled water and then with a wash buffer (e.g., PBS or TBS).

Immunohistochemical Staining

- Peroxidase Block (for chromogenic detection):
 - Incubate sections in a 3% hydrogen peroxide solution in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.
 - Rinse thoroughly with wash buffer.
- Blocking:
 - Incubate the sections with a blocking solution (e.g., 5% normal goat serum in PBS or TBS) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-**fibromodulin** antibody to its optimal concentration in the antibody diluent.
 - Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
- Detection System:
 - Wash the sections three times with wash buffer for 5 minutes each.
 - Apply a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, depending on the primary antibody host) and incubate for 30-60 minutes at room temperature.
 - Wash the sections three times with wash buffer for 5 minutes each.
 - Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

- Wash the sections three times with wash buffer for 5 minutes each.
- Chromogen Application:
 - Apply the chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope to avoid overstaining.
 - Rinse the slides with distilled water to stop the reaction.

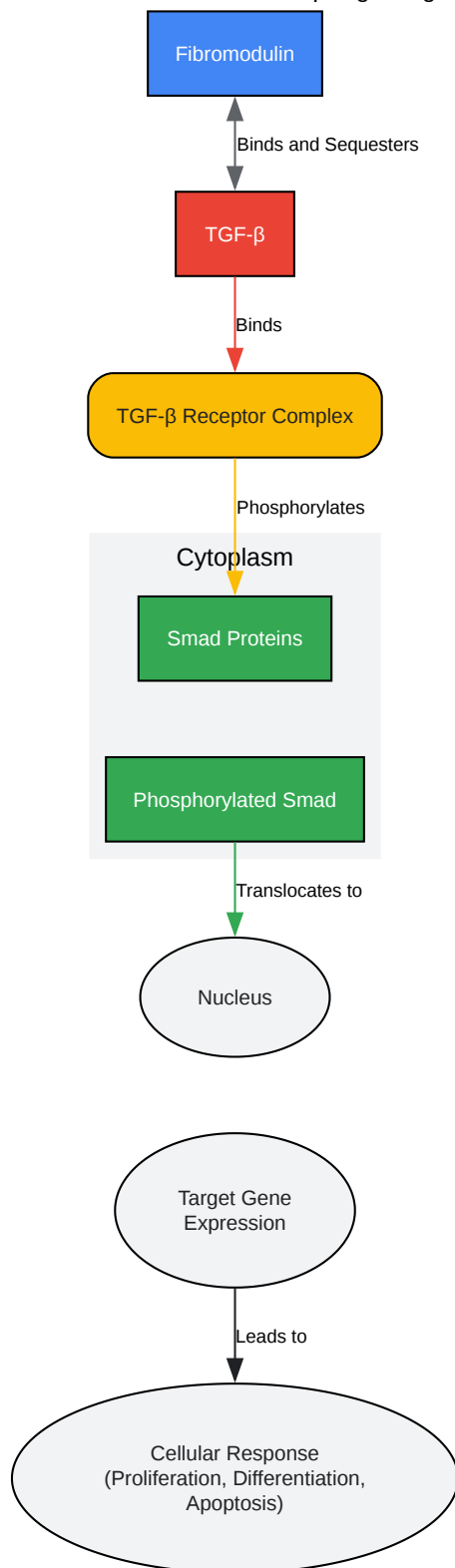
Counterstaining and Mounting

- Counterstain:
 - Lightly counterstain the sections with hematoxylin.
 - "Blue" the sections in running tap water or a bluing reagent.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols:
 - 95% ethanol for 1 minute.
 - 100% ethanol, two changes for 1 minute each.
 - Clear the sections in two changes of xylene or a xylene substitute for 2 minutes each.
 - Mount the coverslip using a permanent mounting medium.

Mandatory Visualization

Fibromodulin Signaling Pathway

Fibromodulin is a key regulator of the TGF- β signaling pathway. It can bind to TGF- β , sequestering it within the extracellular matrix and thereby modulating its bioavailability and downstream signaling. This interaction influences various cellular processes, including cell proliferation, differentiation, and apoptosis.

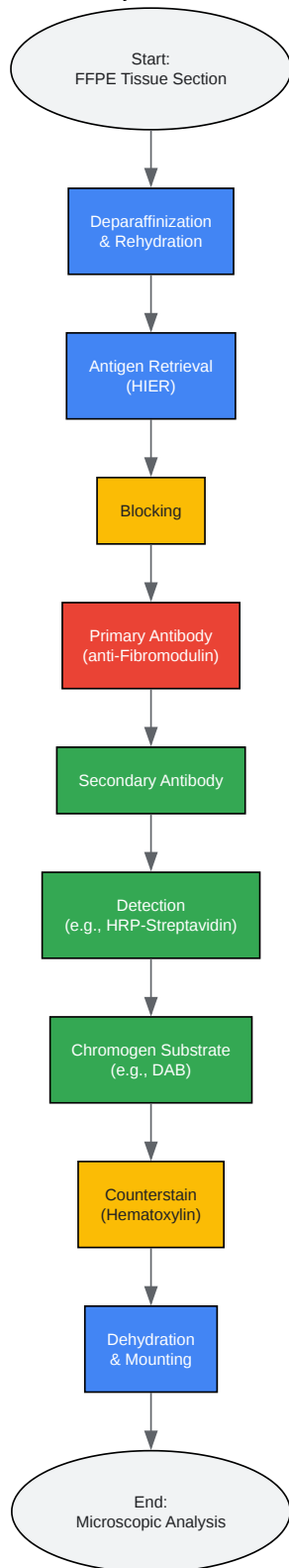
Fibromodulin Interaction with TGF- β Signaling Pathway[Click to download full resolution via product page](#)

Caption: **Fibromodulin's** role in modulating TGF- β signaling.

Experimental Workflow for Fibromodulin IHC

The following diagram outlines the sequential steps of the immunohistochemistry protocol for detecting **fibromodulin** in tissue sections.

Immunohistochemistry Workflow for Fibromodulin

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Caption: Step-by-step IHC workflow for **fibromodulin** detection.

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References

- 1. bosterbio.com [bosterbio.com]
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